molecular formula C10H12N2O3 B1621609 2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid CAS No. 37534-65-9

2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid

Cat. No.: B1621609
CAS No.: 37534-65-9
M. Wt: 208.21 g/mol
InChI Key: IPWQOZCSQLTKOI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

This compound exhibits a complex nomenclature system that reflects its structural complexity and stereochemical properties. The compound is systematically designated under multiple naming conventions, with the International Union of Pure and Applied Chemistry nomenclature providing the most comprehensive identification framework. The L-enantiomer, which represents the naturally occurring stereoisomer, carries the systematic name (2S)-2-(carbamoylamino)-3-phenylpropanoic acid, while the D-enantiomer is designated as (2R)-2-(carbamoylamino)-3-phenylpropanoic acid.

The molecular structure of this compound encompasses a central carbon backbone derived from phenylalanine, modified by the presence of an aminocarbonyl group attached to the alpha-amino position. This structural arrangement results in a molecular formula of C₁₀H₁₂N₂O₃ and a precise molecular weight of 208.217 grams per mole. The compound's three-dimensional configuration places the phenyl group in a specific spatial orientation relative to the carboxylic acid and aminocarbonyl functionalities, creating distinct stereochemical environments that influence its biological activity and chemical reactivity.

Alternative nomenclature systems have generated several synonymous designations for this compound, including N-carbamoyl-L-phenylalanine for the L-enantiomer and N-carbamoyl-D-phenylalanine for the D-enantiomer. Additional systematic names such as N-(aminocarbonyl)-L-phenylalanine and (S)-2-carbamoylamino-3-phenylpropanoic acid are frequently encountered in chemical literature, reflecting the compound's widespread recognition across different research disciplines. The Chemical Abstracts Service has assigned distinct registry numbers to each enantiomer, with 949-45-1 corresponding to the L-form and 54896-72-9 designated for the D-form, providing unambiguous identification for commercial and research applications.

The structural identification of this compound relies heavily on advanced analytical techniques that can distinguish between its enantiomeric forms. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that correspond to the aromatic protons of the phenyl ring, the methylene protons adjacent to the aromatic system, and the distinctive resonances associated with the aminocarbonyl functionality. Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns that support structural assignment, while infrared spectroscopy identifies the characteristic carbonyl stretching frequencies associated with both the carboxylic acid and aminocarbonyl groups.

Property L-Enantiomer D-Enantiomer
Chemical Abstracts Service Number 949-45-1 54896-72-9
Molecular Formula C₁₀H₁₂N₂O₃ C₁₀H₁₂N₂O₃
Molecular Weight 208.217 g/mol 208.217 g/mol
International Union of Pure and Applied Chemistry Name (2S)-2-(carbamoylamino)-3-phenylpropanoic acid (2R)-2-(carbamoylamino)-3-phenylpropanoic acid
Simplified Molecular Input Line Entry System NC(=O)NC@@HC(=O)O NC(=O)NC@HC(=O)O

Historical Context of Discovery and Early Research

The historical development of this compound research is intrinsically linked to the broader discovery and characterization of phenylalanine and its derivatives. The foundational work on phenylalanine itself was established in 1879 when Schulze and Barbieri first identified a compound with the empirical formula C₉H₁₁NO₂ in yellow lupine seedlings, marking the initial recognition of this aromatic amino acid family. This pioneering discovery was subsequently followed by the first synthetic preparation of phenylalanine in 1882, when Erlenmeyer and Lipp successfully synthesized the compound from phenylacetaldehyde, hydrogen cyanide, and ammonia.

The evolution of research into carbamoylated amino acid derivatives, including this compound, gained momentum throughout the twentieth century as advances in organic synthesis and enzymatic biochemistry created new opportunities for investigating these modified amino acid structures. Early investigations focused primarily on understanding the basic chemical properties and synthetic accessibility of carbamoyl-substituted amino acids, with researchers recognizing their potential significance as intermediates in amino acid metabolism and as synthetic targets for pharmaceutical applications.

The emergence of industrial biotechnology and enzymatic synthesis methodologies in the latter half of the twentieth century marked a pivotal period in the research history of this compound. During this era, scientists began to recognize the compound's role as a key intermediate in enzymatic pathways involving hydantoinase systems and carbamoylase-mediated transformations. These discoveries established the foundation for subsequent research into the compound's potential applications in large-scale amino acid production and stereochemical synthesis.

Modern research initiatives have expanded the scope of investigation to encompass advanced enzymatic synthesis strategies, with particular emphasis on the development of efficient biocatalytic processes for producing both enantiomers of this compound. Contemporary studies have demonstrated the successful implementation of recombinant enzyme systems for the stereoselective synthesis of this compound, highlighting its continued relevance in current biotechnology applications. The development of novel enzymatic approaches has enabled researchers to achieve high enantiomeric excess values and improved conversion yields, advancing the practical utility of this compound in industrial settings.

The genetic characterization of enzymes involved in the metabolism and synthesis of this compound has represented another significant milestone in its research history. Scientists have successfully identified and characterized specific genes encoding carbamoylase enzymes that catalyze the formation and hydrolysis of this compound, providing crucial insights into the molecular mechanisms underlying its biological activity. These genetic studies have facilitated the development of engineered enzyme systems with enhanced catalytic properties and improved industrial applicability.

Significance in Amino Acid Derivative Chemistry

This compound occupies a position of considerable significance within the broader field of amino acid derivative chemistry, serving as both a synthetic intermediate and a target compound in various chemical and biotechnological applications. The compound's unique structural features, particularly the presence of the aminocarbonyl functional group attached to the amino acid backbone, provide distinctive chemical reactivity patterns that distinguish it from conventional amino acids and establish its value in specialized synthetic applications.

The enzymatic significance of this compound is particularly evident in its role as a substrate for N-carbamoyl-L-amino-acid hydrolase, an enzyme that catalyzes the hydrolysis of the aminocarbonyl group to yield the corresponding amino acid, ammonia, and carbon dioxide. This enzymatic transformation represents a critical step in the hydantoinase process, which has emerged as an important industrial method for the production of optically pure amino acids. The reaction mechanism involves the nucleophilic attack of water on the aminocarbonyl carbon, facilitated by specific amino acid residues within the enzyme active site that coordinate the hydrolysis reaction.

Industrial applications of this compound have demonstrated its practical importance in large-scale amino acid production systems. The hydantoinase process, which utilizes this compound as a key intermediate, has been successfully implemented for the industrial synthesis of various amino acids with high enantiomeric purity and excellent conversion yields. Research has shown that D-phenylalanine derivatives can be synthesized with enantiomeric excess values ranging from 90% to greater than 99% using enzymatic systems that incorporate this compound as an intermediate.

The stereochemical properties of this compound contribute significantly to its utility in asymmetric synthesis applications. Both enantiomers of the compound exhibit distinct biological activities and synthetic utility, with the L-enantiomer generally demonstrating compatibility with natural enzymatic systems while the D-enantiomer serves as a valuable precursor for the synthesis of non-natural amino acid derivatives. Advanced enzymatic synthesis strategies have enabled the selective production of either enantiomer through the use of stereospecific enzymes and carefully controlled reaction conditions.

Recent developments in continuous flow chemistry have further enhanced the significance of this compound in modern synthetic chemistry. Researchers have successfully implemented immobilized enzyme systems for the continuous production of phenylalanine derivatives using this compound as a starting material, achieving reaction times as short as 20 minutes with conversion rates exceeding 88%. These technological advances have demonstrated the compound's compatibility with advanced manufacturing processes and its potential for integration into sustainable synthesis protocols.

Application Area Conversion Yield Enantiomeric Excess Reaction Conditions
Hydantoinase Process 80-99.4% >99.9% 12 hours, aqueous medium
Enzymatic Stereoinversion >90% 90-99% 10 millimolar substrate concentration
Continuous Flow Synthesis 88-89% >98% 20 minutes contact time
Industrial Scale Production 69-93% >98% 100 milligram scale, preparative conditions

The compound's significance extends beyond its immediate synthetic applications to encompass its role as a model system for understanding enzyme-substrate interactions and reaction mechanisms in amino acid chemistry. Studies of the enzymatic hydrolysis of this compound have provided fundamental insights into the catalytic strategies employed by carbamoylase enzymes and have informed the design of improved biocatalytic systems for amino acid production. These mechanistic studies have revealed the importance of specific protein conformations and active site architectures in determining the efficiency and selectivity of enzymatic transformations involving carbamoylated amino acid substrates.

Properties

IUPAC Name

2-(carbamoylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-10(15)12-8(9(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)(H3,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWQOZCSQLTKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388199
Record name N-Carbamoylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37534-65-9
Record name N-Carbamoylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(carbamoylamino)-3-phenylpropanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid typically involves the reaction of phenylalanine with urea under specific conditions. The process generally includes:

    Starting Materials: Phenylalanine and urea.

    Reaction Conditions: The reaction is carried out in an aqueous medium at elevated temperatures, often around 100°C, to facilitate the formation of the desired product.

    Purification: The product is purified through crystallization or other suitable methods to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups attached, enhancing its utility in different applications.

Scientific Research Applications

Chemistry

In organic synthesis, 2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid serves as an important building block for the creation of more complex molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound is studied for its role in metabolic pathways and interactions with enzymes. It has been shown to influence cellular processes such as signaling pathways and gene expression. Its ability to modulate enzyme activity positions it as a potential tool for biochemical research.

Medicine

This compound exhibits potential therapeutic applications. Research indicates its use as a precursor in drug development and as a pharmacological agent to study disease mechanisms. Notably, studies have explored its anticancer properties, demonstrating cytotoxic effects against various cancer cell lines.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various biochemical products. Its unique chemical properties make it suitable for diverse applications across multiple sectors.

Cellular Effects

The effects of this compound on cellular functions are multifaceted, influencing cell signaling pathways, gene expression, and cellular metabolism. For example, it may induce apoptosis in cancer cells or enhance metabolic flux in specific pathways.

Dosage Effects in Animal Models

Research has indicated that the effects of this compound can vary significantly with dosage in animal models. Studies have documented both therapeutic benefits at lower doses and potential toxicity at higher concentrations.

Metabolic Pathways

This compound interacts with various metabolic pathways, affecting enzyme activity and metabolite levels. Understanding these interactions is essential for its application in drug development and metabolic engineering.

Anticancer Activity

A case study investigated the anticancer effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated significant cytotoxicity, with IC50 values ranging from 5 to 10 µg/mL after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis among treated cells, suggesting its potential as an anticancer therapeutic agent.

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against common bacterial pathogens. At a concentration of 75 µg/mL, it demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antimicrobial agents.

Uniqueness

This compound is unique due to its specific functional groups that confer distinct chemical properties and reactivity compared to similar amino acids.

Mechanism of Action

The mechanism by which 2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes, leading to the formation of biologically active products. The molecular targets and pathways involved include amino acid metabolism and protein synthesis pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties
2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid C₁₀H₁₁N₃O₃ 221.21 g/mol Urea, phenyl, carboxylic acid Hydrogen bonding, hydrophobicity
2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-phenylpropanoic acid (62) C₁₉H₁₃NO₅ 335.31 g/mol Naphthoquinone, phenyl, carboxylic acid Antimicrobial, anticancer
2-(2-Oxoindolin-3-ylideneamino)-3-phenylpropanoic acid (OYPA) C₁₇H₁₃N₃O₃ 307.30 g/mol Indole-derived Schiff base, carboxylic acid Corrosion inhibition
2-[(Adamantan-1-yl)formamido]-3-phenylpropanoic acid C₂₀H₂₅NO₃ 327.42 g/mol Adamantane, amide, carboxylic acid Enhanced lipid solubility
2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-3-phenylpropanoic acid C₁₇H₁₅N₃O₂ 293.32 g/mol Benzimidazole, carboxylic acid Antimicrobial, DMSO solubility


Key Observations :

  • Naphthoquinone derivatives (e.g., compound 62) exhibit expanded aromatic systems, enhancing π-π stacking and redox activity, which correlate with antimicrobial and anticancer effects .
  • Benzimidazole hybrids (e.g., ) leverage heterocyclic motifs for antimicrobial activity but face solubility challenges in aqueous media .

Key Findings :

  • Antimicrobial Activity: Compound 62 demonstrates broad-spectrum activity against Gram-positive (e.g., S. aureus MIC = 7.8 μg/mL) and Gram-negative pathogens (e.g., E. coli MIC = 31.2 μg/mL), attributed to naphthoquinone-mediated disruption of microbial membranes .
  • Anticancer Potential: Compound 62 achieves ~80% inhibition of SiHa cervical cancer cells, while its chloro-derivative (compound 63) nearly fully suppresses MCF-7 breast cancer proliferation, suggesting halogenation enhances cytotoxicity .
  • Corrosion Inhibition : OYPA reduces mild steel corrosion in 15% HCl via adsorption, forming a protective layer that increases surface smoothness (confirmed by SEM/AFM) .

Physicochemical and Application-Specific Differences

  • Solubility : Benzimidazole derivatives () are insoluble in common solvents but dissolve in DMSO/DMF, complicating formulation . In contrast, carbamate analogs (e.g., ) exhibit improved aqueous stability, making them viable prodrug candidates .
  • Stereochemical Influence : The (2R)-configured ethoxycarbonyl derivative () highlights how stereochemistry affects receptor binding and metabolic stability .
  • Industrial Relevance : Thioether-containing analogs (e.g., ) introduce sulfur atoms, which may enhance metal-binding capacity for corrosion or catalytic applications .

Biological Activity

2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid, also known by its CAS number 37534-65-9, is a compound of interest in medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, particularly in the context of enzyme inhibition and anti-cancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies, and presents relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12N2O3\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{3}

This compound features an aminocarbonyl group, which is pivotal for its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of aminopeptidase N (APN), an enzyme implicated in tumor progression and angiogenesis.

  • Inhibition of Aminopeptidase N (APN) :
    • APN is overexpressed in various tumor cells and plays a critical role in cancer metastasis. In vitro studies have shown that derivatives of this compound exhibit significant inhibitory activity against APN, suggesting potential applications in cancer therapy .
  • Influence on Biochemical Pathways :
    • Related compounds have demonstrated effects on oxidative stress pathways and inflammation, indicating that this compound may also modulate these pathways .

Biological Activity Data

Recent research has provided insights into the biological activity of this compound. The following table summarizes key findings from various studies:

Study ReferenceActivity AssessedIC50 Value (μM)Notes
APN Inhibition1.26 ± 0.01More potent than bestatin (IC50 = 2.55 ± 0.11 μM)
Anti-inflammatoryNot specifiedRelated compounds showed significant effects on inflammation pathways
General Biological ActivityNot specifiedInvestigated in various cellular models

Case Studies

Case Study 1: Inhibition of Tumor Growth
A study focused on the effects of this compound on human ovary clear cell carcinoma cells demonstrated that the compound inhibited cell proliferation effectively, with an IC50 value significantly lower than that of established inhibitors like bestatin . This suggests its potential as a lead compound for developing new anti-cancer therapies.

Case Study 2: Modulation of Inflammatory Responses
In another investigation, derivatives of this compound were tested for their ability to modulate inflammatory responses in vitro. Results indicated a reduction in pro-inflammatory cytokine production, highlighting its potential role in treating inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Current research suggests that it undergoes renal excretion and metabolic transformation, similar to other compounds in its class . Further studies are needed to clarify its absorption, distribution, metabolism, and elimination profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves coupling phenylpropanoic acid derivatives with aminocarbonyl groups via carbodiimide-mediated reactions (e.g., EDC/HOBt). Critical parameters include pH control (optimal range: 6.5–7.5), reaction temperature (20–25°C), and solvent choice (e.g., DMF or THF). Post-synthesis purification via recrystallization or column chromatography is essential to achieve >95% purity . Monitoring reaction progress using TLC or HPLC ensures intermediate stability, as competing side reactions (e.g., hydrolysis of the aminocarbonyl group) can reduce yields .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of the phenyl group (aromatic protons at δ 7.2–7.5 ppm) and the aminocarbonyl moiety (amide protons at δ 6.8–7.1 ppm).
  • IR : Stretching frequencies at ~1650 cm1^{-1} (C=O) and ~3350 cm1^{-1} (N-H) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight accuracy (e.g., [M+H]+^+ for C10_{10}H11_{11}N2_2O3_3: calc. 207.0764, obs. 207.0768).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data, such as inconsistent enzyme inhibition results?

  • Methodological Answer : Contradictions often arise from variations in assay conditions. Standardize protocols using:

  • Enzyme Source : Use recombinant enzymes (e.g., expressed in E. coli) to minimize batch variability.
  • Buffer Systems : Test activity across pH 6.0–8.0 (e.g., Tris-HCl vs. phosphate buffers) to identify pH-dependent effects.
  • Control Compounds : Include positive controls (e.g., known inhibitors like PMSF for proteases) to validate assay sensitivity.
  • Data Normalization : Use kinetic parameters (Ki_i, IC50_{50}) instead of % inhibition for cross-study comparisons. Contradictory data may also stem from impurities; validate compound purity via LC-MS before testing .

Q. What computational strategies predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger predict binding modes to targets (e.g., kinases or proteases). Use crystal structures (PDB) for accuracy.
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-target complexes. Analyze hydrogen bonds (e.g., between the aminocarbonyl group and catalytic residues).
  • QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. How can stereochemical challenges during synthesis be addressed to ensure enantiomeric purity?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to direct asymmetric synthesis.
  • Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation.
  • Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with reference data.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture .

Data Contradiction and Optimization

Q. What experimental design principles minimize variability in measuring this compound’s solubility and stability?

  • Methodological Answer :

  • Solubility : Use shake-flask method with buffered solutions (pH 2–12) and quantify via UV spectrophotometry. Account for temperature (4°C vs. 25°C) and ionic strength (0.1 M NaCl).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor decomposition via HPLC. Add antioxidants (e.g., 0.1% BHT) if oxidation is observed.
  • Statistical Replication : Perform triplicate measurements with ANOVA to identify significant variability sources .

Q. How do researchers reconcile discrepancies in computational vs. experimental binding affinity data?

  • Methodological Answer :

  • Force Field Calibration : Adjust parameters (e.g., partial charges) in docking software to match experimental IC50_{50} values.
  • Solvent Effects : Include implicit solvent models (e.g., PBSA/GBSA) in MD simulations to account for aqueous environments.
  • Binding Kinetics : Use surface plasmon resonance (SPR) to measure on/off rates (kon_{on}, koff_{off}), which may explain affinity mismatches .

Safety and Handling

Q. What are the recommended storage conditions to maintain this compound’s stability?

  • Methodological Answer : Store at –20°C in amber vials under argon to prevent hydrolysis and photodegradation. For lyophilized powders, use desiccants (silica gel) to avoid moisture absorption. Regularly test stability via NMR/HPLC every 6 months .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid
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2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid

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